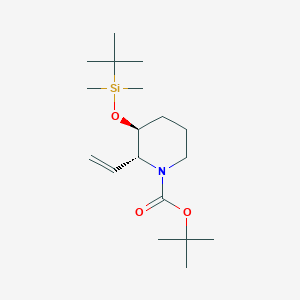
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl group and a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the tert-butyldimethylsilyl group through a silylation reaction. The vinyl group can be introduced via a vinylation reaction. The tert-butyl ester group is often introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
the use of flow microreactor systems has been suggested for the efficient and sustainable synthesis of similar tert-butyl esters . These systems offer advantages such as improved reaction control, scalability, and reduced waste.
化学反応の分析
Types of Reactions
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other silyl groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like lithium aluminum hydride for reduction, and various silylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can yield ethyl derivatives .
科学的研究の応用
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the development of new materials and catalysts
作用機序
The mechanism of action of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The vinyl group can participate in various chemical reactions, potentially forming covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
- tert-Butyl (2R,3S)-3-hydroxy-2-vinylpiperidine-1-carboxylate
- tert-Butyl (2R,3S)-3-((trimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate
Uniqueness
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate is unique due to the presence of both the tert-butyldimethylsilyl and vinyl groups. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
特性
分子式 |
C18H35NO3Si |
|---|---|
分子量 |
341.6 g/mol |
IUPAC名 |
tert-butyl (2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-ethenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H35NO3Si/c1-10-14-15(22-23(8,9)18(5,6)7)12-11-13-19(14)16(20)21-17(2,3)4/h10,14-15H,1,11-13H2,2-9H3/t14-,15+/m1/s1 |
InChIキー |
OFJUHIJYHDQXGZ-CABCVRRESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C=C)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C=C)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


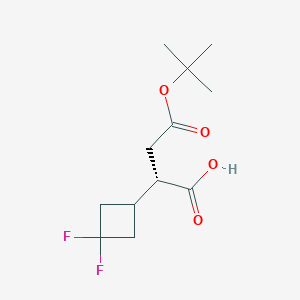

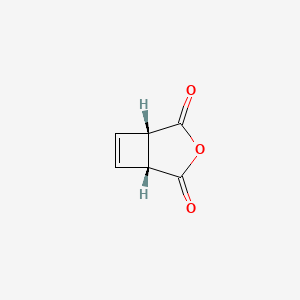
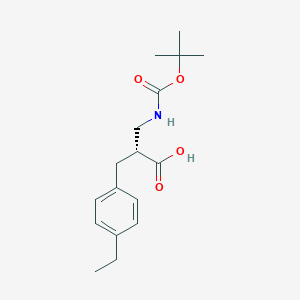
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B12942998.png)
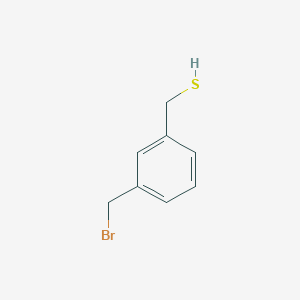
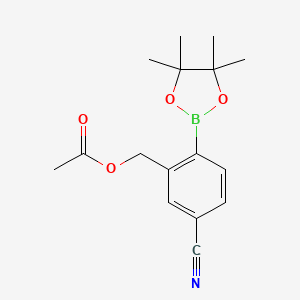
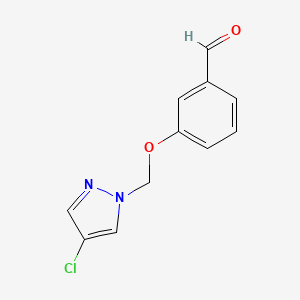
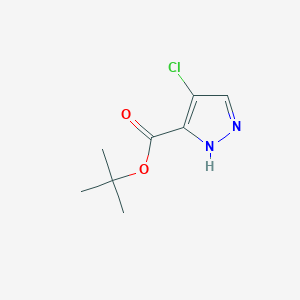

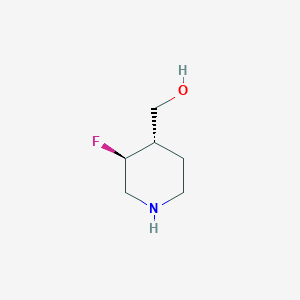

![Dispiro[2.0.2.1]heptane-7-acetic acid](/img/structure/B12943039.png)
![tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12943047.png)
